molecular formula C4H4ClFO2 B146323 2-Chloro-2-fluorocyclopropanecarboxylic acid CAS No. 137081-42-6

2-Chloro-2-fluorocyclopropanecarboxylic acid

Cat. No. B146323
M. Wt: 138.52 g/mol
InChI Key: FOAOSDYEDASXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorocyclopropanecarboxylic acids has been achieved through various methods. A rhodium-catalyzed cyclopropanation method was used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, which demonstrates the potential for creating fluorinated cyclopropane derivatives with specific stereochemistry . Another approach involved the N-heterocyclic carbene-catalyzed asymmetric hydration of alpha-halo aldehydes to yield enantioenriched alpha-fluoro carboxylic acids . Additionally, a novel four-step method was developed for preparing cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide . These methods highlight the versatility and creativity in synthesizing fluorinated cyclopropane derivatives.

Molecular Structure Analysis

The molecular structure of fluorocyclopropanecarboxylic acids can be complex due to the presence of fluorine, which affects the electronic distribution and steric hindrance within the molecule. The structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This detailed analysis provides a foundation for understanding the structural aspects of similar compounds like 2-chloro-2-fluorocyclopropanecarboxylic acid.

Chemical Reactions Analysis

The reactivity of fluorocyclopropanes has been explored in various studies. For instance, 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes were shown to undergo smooth ring-opening fragmentation to yield fluorodienes . The solvolysis of chlorofluorocyclopropanes was studied, revealing that 2-fluoro-allylic carbocations can undergo proton loss or addition of hydroxyl or acetoxyl groups . These reactions demonstrate the potential transformations that fluorocyclopropanes can undergo, which may be applicable to 2-chloro-2-fluorocyclopropanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorocyclopropanecarboxylic acids are influenced by the presence of fluorine and chlorine atoms. Fluorine is highly electronegative, which can affect the acidity, reactivity, and overall stability of the molecule. The papers provided do not directly discuss the physical properties of 2-chloro-2-fluorocyclopropanecarboxylic acid, but the synthesis and structural analyses of related compounds suggest that such a molecule would likely have unique properties due to the presence of both chlorine and fluorine atoms .

Scientific Research Applications

Stereoselective Synthesis

  • The compound has been used in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating its utility in producing specific molecular configurations (Shibue & Fukuda, 2014).

Ring-opening Fragmentation

Fluoro-organic Syntheses

  • The compound is involved in the solvolysis of chlorofluoro-cyclopropanes, leading to the formation of various fluoro-allylic products, indicating its significance in fluoro-organic synthesis (Bessière & Schlosser, 1976).

Synthesis of Amino Acids

  • It is employed in the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, an α-amino acid, highlighting its application in the preparation of biochemically relevant compounds (Sloan & Kirk, 1997).

Derivatization and Catalysis

  • 2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives have been used in various transformations, including hydroboration, oxidation, and Curtius degradation, emphasizing its role in diverse chemical reactions (Gassen & Baasner, 1990).

Safety And Hazards

2-Chloro-2-fluorocyclopropanecarboxylic acid is classified as dangerous with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAOSDYEDASXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568178
Record name 2-Chloro-2-fluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-fluorocyclopropanecarboxylic acid

CAS RN

137081-42-6
Record name 2-Chloro-2-fluorocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137081-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-fluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 2
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 4
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 5
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 6
2-Chloro-2-fluorocyclopropanecarboxylic acid

Citations

For This Compound
1
Citations
KR Gassen, B Baasner - Journal of fluorine chemistry, 1990 - Elsevier
… Furthermore, replacement of the chlorine atom in 2-chloro-2-fluorocyclopropanecarboxylic acid derivatives by hydrogen is achieved catalytically with Rsney nickel. This sequence …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.